2-Nitrobutane

Description

Significance of Secondary Nitroalkanes in Organic Chemistry

Nitroalkanes, as a class of organic compounds, are widely recognized for their utility as versatile intermediates in organic synthesis. frontiersin.orgscispace.comfrontiersin.orglkouniv.ac.in Their importance stems from the highly activating effect of the nitro group, which enhances the acidity of α-hydrogens, allowing for the facile formation of nitronate anions. arkat-usa.orgnowgonggirlscollege.co.inresearchgate.net These nitronate anions serve as stabilized carbanions and potent nucleophiles, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. frontiersin.orgfrontiersin.orgarkat-usa.orgresearchgate.netnih.gov

Secondary nitroalkanes, such as 2-nitrobutane, are particularly valuable due to their ability to participate in a diverse array of reactions. Key transformations include:

Henry (Nitroaldol) Reaction: This reaction involves the nucleophilic addition of nitronate anions to carbonyl compounds (aldehydes and ketones), forming β-nitro alcohols. arkat-usa.orgresearchgate.net This is a crucial method for C-C bond formation, leading to functionalized products. researchgate.net

Michael Additions: Nitroalkanes can act as nucleophiles in conjugate additions to α,β-unsaturated systems, yielding complex molecular structures. frontiersin.orgarkat-usa.orgnih.gov

Alkylation Reactions: While direct C-alkylation of nitronate anions with alkyl halides has historically been challenging due to preferential O-alkylation, recent advancements, such as copper-catalyzed thermal redox catalysis, have enabled the effective C-benzylation of nitroalkanes, including secondary ones like 2-nitropropane (B154153) (an analogue of this compound). nih.gov This allows for the construction of complex nitroalkanes and, subsequently, amines. nih.gov

Beyond C-C bond formation, the nitro group itself is amenable to various functional group transformations. It can be readily reduced to amino groups, providing access to primary, secondary, and tertiary amines, which are crucial in medicinal chemistry. frontiersin.orgfrontiersin.orglkouniv.ac.innowgonggirlscollege.co.innih.gov Furthermore, the Nef reaction allows for the conversion of primary and secondary nitroalkanes (via their nitronate salts) into aldehydes and ketones, respectively. lkouniv.ac.inarkat-usa.orgnowgonggirlscollege.co.inresearchgate.net This diverse reactivity underscores the indispensable role of secondary nitroalkanes in the assembly of stereochemically complex and bioactive frameworks. frontiersin.orgfrontiersin.org

Evolution of Research Perspectives on this compound and its Analogues

The industrial production of nitroalkanes, including this compound, has been carried out since the 1940s, primarily through gas-phase nitration of alkanes. scispace.comlkouniv.ac.in Initially, research focused on their preparation and basic properties. However, in recent years, the emphasis of research has significantly shifted towards harnessing nitro compounds as highly reactive intermediates in sophisticated organic synthesis. scispace.comresearchgate.net

This evolution is driven by several factors:

Exploitation of Diverse Reactivity: Chemists have increasingly explored the broad reactivity of the nitro functionality in forming various carbon-carbon and carbon-heteroatom bonds, as well as its facile transformation into other functional groups. frontiersin.orgfrontiersin.org

Advancements in Asymmetric Catalysis: A significant development has been the excellent applicability of modern asymmetric strategies, particularly organocatalysis and transition metal catalysis, to nitro compounds. frontiersin.orgfrontiersin.org This has opened new avenues for the enantioselective synthesis of optically pure functionalized nitro-derivatives, which are valuable precursors for bioactive products. frontiersin.orgfrontiersin.org The search for new catalytic asymmetric transformations of nitroalkanes and nitroalkenes is a rapidly developing field. frontiersin.orgfrontiersin.org

Sustainable Synthetic Protocols: Recent research also focuses on developing more environmentally friendly and efficient synthetic methodologies, such as solvent-free conditions for reactions like the Henry addition, which minimize waste and reduce reliance on organic solvents. researchgate.netresearchgate.net This reflects a broader trend towards greener chemistry in the synthesis of complex molecules. researchgate.netresearchgate.net

The continuous discovery of new reactions and methodologies, despite their long history, highlights the ongoing renaissance in nitro chemistry research. scispace.comresearchgate.net

Scope and Interdisciplinary Relevance of this compound Studies

The studies involving this compound and its analogues extend across various chemical disciplines and find relevance in several interdisciplinary fields. Its primary utility lies as an intermediate in the production of a wide range of chemicals. ontosight.ai

Key areas of application and relevance include:

Fine Chemicals Synthesis: this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, plastics, and resins. ontosight.ai Its ability to be transformed into various functional groups makes it a valuable precursor for complex target molecules. scispace.comfrontiersin.org

Medicinal Chemistry: The facile reduction of nitro compounds to amines, especially enantiomerically and diastereomerically rich nitro-derivatives obtained through asymmetric synthesis, provides expedient access to various bioactive amines and their derivatives. frontiersin.orgnih.gov This makes nitroalkanes, including this compound, indispensable building blocks for the concise synthesis of pharmaceutically relevant molecules. frontiersin.org

Material Science: The compounds derived from this compound can contribute to the creation of advanced materials, given their diverse chemical properties and potential for functionalization. researchgate.net

Solvent and Fuel Additive: Beyond its role as a synthetic intermediate, this compound has also found use as a solvent and a fuel additive. ontosight.ai

Computational Toxicology: While safety and hazard profiles are excluded from this article, it is noteworthy that compounds like this compound are subjects of computational toxicology studies, which aim to predict chemical properties and understand their interactions within biological systems, contributing to chemical risk assessment. marquette.edu

The ongoing research into this compound underscores its continued importance as a versatile chemical compound, driving innovation in synthetic methodologies and contributing to diverse industrial and scientific applications.

Data Table: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | ontosight.ainih.gov |

| Molecular Weight | 103.12 g/mol | ontosight.ainih.gov |

| CAS Number | 600-24-8 | nih.govchemicalbook.com |

| PubChem CID | 11749 | nih.govnih.gov |

| Boiling Point | 131-135°C ontosight.ai, 139.65°C chemicalbook.com | ontosight.aichemicalbook.com |

| Melting Point | -35°C ontosight.ai, -131.99°C chemicalbook.com | ontosight.aichemicalbook.com |

| Density | 0.97 g/cm³ ontosight.ai, 0.9780 g/cm³ chemicalbook.com | ontosight.aichemicalbook.com |

| Solubility | Soluble in acetone, ethanol, ether; slightly soluble in water ontosight.aicymitquimica.com | ontosight.aicymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitrobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGZATOHBPXTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

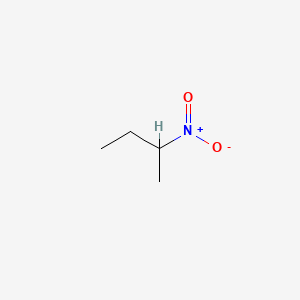

CCC(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020968 | |

| Record name | 2-Nitrobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

7.79 [mmHg] | |

| Record name | 2-Nitrobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-24-8 | |

| Record name | 2-Nitrobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43902K4WXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2 Nitrobutane and Its Chemical Transformations

Reactivity of the Nitro Group and α-Carbon

The chemical behavior of 2-nitrobutane is largely dictated by the interplay between the electron-withdrawing nitro group and the adjacent α-carbon atom, which bears a hydrogen atom. This structural arrangement facilitates a range of reactions, including tautomerism, acid-catalyzed transformations, and nitrosation.

Tautomerism and Nitronate Chemistry

Secondary nitroalkanes like this compound, which possess an α-hydrogen, exhibit tautomerism, existing in equilibrium between the nitro form and the aci-nitro form (also known as a nitronic acid). sarthaks.commatanginicollege.ac.in This equilibrium is fundamental to the reactivity of this compound, as the two tautomers display distinct chemical properties. idecefyn.com.ar

Protonation and Deprotonation Equilibria

The α-hydrogen of this compound is acidic due to the strong electron-withdrawing nature of the nitro group. wikipedia.org In aqueous solutions, this compound can be deprotonated by a base to form a nitronate anion. wikipedia.orgcore.ac.uk This process is reversible, and the nitronate anion can be protonated to regenerate the nitroalkane. The pKa value for 2-nitropropane (B154153), a closely related compound, is approximately 16.9 in dimethyl sulfoxide (B87167) (DMSO), suggesting an aqueous pKa of around 11. wikipedia.org The deprotonation leads to the formation of the nitronate anion, which is stabilized by resonance.

The equilibrium between the nitroalkane and its corresponding nitronate is crucial in many of its reactions. The rate of proton transfer reactions involving 2-nitropropane has been studied, with secondary deuterium (B1214612) isotope effects measured for its deprotonation by hydroxide (B78521) and acetate (B1210297) ions. rsc.orgresearchgate.net These studies provide insight into the transition state of the proton transfer. The unusual relationship between rates and equilibria for the deprotonation of nitroalkanes is often referred to as the "nitroalkane anomaly". core.ac.uk

Role of Nitronate Anions in Reactions

The nitronate anion of this compound is a versatile intermediate in organic synthesis, acting as a nucleophile. researchgate.net The formation of the nitronate is a key step in reactions such as the Henry (nitro-aldol) reaction, where it adds to carbonyl compounds. matanginicollege.ac.in The nitronate anion of this compound has been shown to be significantly more mutagenic in certain assays compared to the parent compound, highlighting the different biological activities of the tautomeric forms. ebi.ac.uk

Nitronate anions can be generated from nitroalkanes by treatment with a base. core.ac.uk These anions can then participate in various reactions, including oxidative additions. For instance, the oxidation of nitronate anions derived from various nitroalkanes, including a derivative of 2-nitropropane, with potassium hexacyanoferrate(III) leads to the formation of α-substituted nitroalkanes. rsc.org The reaction proceeds through an intermediate α-nitroalkyl radical. rsc.org

Acid-Catalyzed Transformations

Under acidic conditions, this compound can undergo several transformations, including hydrolysis and nitrosation.

Hydrolysis Pathways and Kinetics

The acid-catalyzed hydrolysis of primary nitroalkanes like nitromethane (B149229) and nitroethane has been studied, yielding a carboxylic acid and hydroxylamine (B1172632). rsc.org However, 2-nitropropane, and by extension this compound, is reported to be not appreciably affected under the same strong acid conditions. rsc.org Other sources suggest that the hydrolysis of 2-nitropropane is negligible. epa.gov A study on the alkaline hydrolysis of α-nitroisobutyramide, a related compound, showed that the reaction proceeds via both C-N and C-C bond fission, producing the 2-nitropropane aci-ion, cyanate (B1221674) ion, and ammonia (B1221849). rsc.org

Nitrosation Reactions and Pseudonitrole Formation

The reaction of secondary nitroalkanes, such as this compound, with nitrous acid results in the formation of a pseudonitrole. inchem.orgdoubtnut.comsriyncollege.org This reaction serves as a classical test to distinguish between primary, secondary, and tertiary nitroalkanes. The product, 2-nitro-2-nitrosopropane (a pseudonitrole), is colorless in its crystalline form but turns blue when melted or dissolved in a solvent. inchem.org

The kinetics and mechanism of the nitrosation of the nitronic acids derived from 2-nitropropane have been investigated. rsc.org The reaction shows a first-order dependence on the nitronic acid concentration and a complex dependence on acidity. The proposed mechanism involves the initial nitrosation at an oxygen atom of the nitronic acid to form a reversible O-nitroso intermediate. This intermediate then undergoes an internal rearrangement to yield the C-nitroso product, the pseudonitrole. rsc.org The reaction is catalyzed by anions such as chloride, bromide, and thiocyanate. rsc.org Mechanistic studies suggest that under neutral conditions, the aci-nitro(nate) form of the secondary nitroalkane can act as an autocatalyst for its own transformation by generating nitrosating species in situ. ebi.ac.uk

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reactant(s) | Product(s) | Conditions | Key Findings |

| Tautomerism | This compound | 2-Aci-nitrobutane (Nitronic acid) | Equilibrium in solution | Exists in equilibrium; the aci-form is key to its reactivity. sarthaks.commatanginicollege.ac.inidecefyn.com.ar |

| Deprotonation | This compound, Base | 2-Nitrobutanate anion | Basic conditions | Forms a resonance-stabilized nitronate anion. wikipedia.orgcore.ac.uk |

| Nitrosation | This compound, Nitrous Acid | Pseudonitrole | Acidic conditions | Forms a characteristic blue-colored solution. inchem.orgdoubtnut.com |

| Acid-Catalyzed Hydrolysis | This compound, Strong Acid | No significant reaction | Strong acid | Resistant to hydrolysis under conditions that affect primary nitroalkanes. rsc.org |

Halogenation Reactions

Halogenation of this compound can proceed via different mechanisms depending on the reaction conditions, leading to distinct products. The carbon atom bearing the nitro group is susceptible to halogenation in the presence of a base, while photochemical conditions favor halogenation at other positions. inchem.org

In the presence of a base, the carbon atom attached to the nitro group in this compound can be readily halogenated. inchem.org This reaction proceeds through the formation of a nitronate anion, which is the conjugate base of the aci-nitro tautomer of this compound.

A key characteristic of base-promoted halogenation of nitroalkanes, analogous to that of ketones, is the difficulty in stopping the reaction at monosubstitution. chemistrysteps.comlibretexts.org The introduction of an electron-withdrawing halogen atom onto the α-carbon increases the acidity of any remaining α-hydrogens. chemistrysteps.compressbooks.pub However, in the case of this compound, there is only one hydrogen on the α-carbon. Therefore, the reaction cleanly yields the 2-halo-2-nitrobutane product without the possibility of further halogenation at that site.

Table 1: Mechanistic Steps of Base-Catalyzed Halogenation of this compound

| Step | Description |

|---|---|

| 1. Deprotonation | A base removes the acidic proton from the carbon atom bonded to the nitro group (α-carbon), forming a nitronate anion. |

| 2. Nucleophilic Attack | The nitronate anion attacks a dihalogen molecule (X₂), forming a new carbon-halogen bond and displacing a halide ion. |

This table summarizes the fundamental two-step mechanism for the base-catalyzed halogenation of this compound.

In contrast to base-catalyzed reactions, photochemical chlorination of this compound occurs via a free-radical mechanism and results in substitution at carbon atoms other than the one bearing the nitro group. inchem.org This process is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. numberanalytics.comvedantu.com

The free-radical chain reaction proceeds through three main stages: initiation, propagation, and termination. numberanalytics.comupenn.eduijcrt.org

Initiation: UV light supplies the energy to break the Cl-Cl bond, generating two chlorine radicals (Cl•). vedantu.com

Propagation: A chlorine radical abstracts a hydrogen atom from the this compound molecule. This abstraction can occur at any of the carbon atoms, but it preferentially happens at secondary (C3) and primary (C1 and C4) positions, avoiding the C2 position. The reactivity of C-H bonds towards radical abstraction generally follows the order: tertiary > secondary > primary. libretexts.org This step generates an alkyl radical and a molecule of hydrogen chloride (HCl). The resulting alkyl radical then reacts with another Cl₂ molecule to form a chloro-substituted nitroalkane and a new chlorine radical, which continues the chain. upenn.eduijcrt.org

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. numberanalytics.comijcrt.org

Due to the presence of different types of hydrogen atoms (primary at C1 and C4, secondary at C3), a mixture of products is expected. Photochemical chlorination typically yields products where chlorine atoms are attached to the terminal carbons. inchem.org For this compound, this would lead to the formation of 1-chloro-2-nitrobutane, 3-chloro-2-nitrobutane, and 4-chloro-2-nitrobutane. The relative distribution of these isomers depends on the statistical probability (number of hydrogens) and the relative reactivity of each type of hydrogen. libretexts.org

Table 2: Potential Products of Photochemical Chlorination of this compound

| Product Name | Position of Chlorination | Type of Hydrogen Abstracted |

|---|---|---|

| 1-Chloro-2-nitrobutane | C1 | Primary |

| 3-Chloro-2-nitrobutane | C3 | Secondary |

This table outlines the primary monochlorinated products resulting from the free-radical photochemical chlorination of this compound.

Carbon-Carbon Bond Formation Reactions

The acidic α-proton of this compound allows it to act as a nucleophile in a variety of important carbon-carbon bond-forming reactions after deprotonation.

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgredalyc.org When this compound is used as the nitroalkane component, it reacts with carbonyl compounds to form β-nitro alcohols.

The mechanism is initiated by the deprotonation of this compound at the α-carbon by a base, creating a nucleophilic nitronate. wikipedia.orgmatanginicollege.ac.in This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide intermediate by the conjugate acid of the base (or a protic solvent) yields the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The reaction of this compound with an aldehyde creates a product with two new stereocenters, meaning that up to four stereoisomers can be formed. The diastereoselectivity (syn vs. anti) of the reaction can often be controlled by the choice of catalyst and reaction conditions. For example, specific catalysts have been developed to favor the synthesis of particular stereoisomers. google.commdpi.com

Table 3: Henry Reaction of this compound with Acetaldehyde

| Reactant 1 | Reactant 2 | Base Catalyst | Product |

|---|

This table provides a representative example of a Henry reaction involving this compound.

The Michael addition is a conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated compound. wikipedia.org The nitronate anion generated from this compound is an effective Michael donor and can add to a variety of Michael acceptors, such as α,β-unsaturated ketones, esters, and nitroalkenes. wikipedia.orgunacademy.comlscollege.ac.in

The reaction is initiated by a base, which deprotonates this compound to form the corresponding nitronate. byjus.com This soft nucleophile then attacks the β-carbon of the electron-poor α,β-unsaturated system, which is the soft electrophilic site. wikipedia.org This creates a new carbon-carbon bond and generates an enolate intermediate, which is then protonated during workup to give the final 1,5-dicarbonyl or related adduct. byjus.com

Significant research has focused on developing asymmetric Michael additions. For instance, organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed to catalyze the enantioselective conjugate addition of nitroalkanes to enones, affording products with high enantiomeric excess. organic-chemistry.orgacs.orgnih.govrsc.org

Table 4: Example of a Michael Addition with this compound

| Michael Donor | Michael Acceptor | Base/Catalyst | Product Type |

|---|---|---|---|

| This compound | Methyl vinyl ketone | Basic Catalyst | 1,5-Diketone precursor |

This table illustrates the versatility of this compound as a Michael donor with different acceptors and catalytic systems.

The Mannich reaction, in the context of nitroalkanes, is often referred to as the nitro-Mannich or aza-Henry reaction. wikipedia.orgnih.gov It involves the nucleophilic addition of a nitroalkane to an imine or iminium ion, forming a β-nitroamine. wikipedia.orgnih.gov These products are valuable synthetic intermediates, as the nitro and amino groups can be further manipulated. wikipedia.org

The reaction typically proceeds by first forming an imine in situ from an aldehyde and an amine. A base then deprotonates this compound to generate the nucleophilic nitronate species. nih.gov This nitronate adds to the electrophilic carbon of the imine (or iminium ion), forming a new C-C bond. nih.govnih.gov The resulting product is a β-nitroamine. The reaction can be catalyzed by Lewis acids, which activate the imine towards nucleophilic attack. nih.gov

Like the Henry reaction, the Mannich reaction with this compound can create two new adjacent stereocenters. Consequently, controlling the diastereoselectivity and enantioselectivity is a major focus of methodological development in this area. nih.gov An attempted Mannich reaction involving 2-nitropropane, benzaldehyde (B42025), and dimethylamine (B145610) was reported to unexpectedly yield acetoxime and N,N-dimethylbenzamide, suggesting that under certain conditions, O-alkylation of the nitronic acid can occur followed by disproportionation, rather than the expected C-alkylation. mdma.ch

Table 5: General Scheme of the Nitro-Mannich Reaction

| Nitroalkane | Aldehyde | Amine | Product |

|---|

This table outlines the components of a typical nitro-Mannich reaction using this compound.

Reductive Transformations

The reduction of nitroalkanes, such as this compound, is a fundamental transformation in organic synthesis, leading to valuable products like amines and hydroxylamines. This section examines the mechanisms of these reductions, with a focus on catalytic and stepwise processes.

Catalytic Reduction Mechanisms (e.g., Iron(salen) Complex Catalysis)

The iron-catalyzed reduction of aliphatic nitro compounds like this compound has been an area of active research. acs.org A notable example involves the use of a bench-stable [Fe(salen)₂]-μ-oxo precatalyst, which effectively catalyzes the reduction of nitroalkanes at room temperature. acs.orgnih.gov This catalytic system demonstrates versatility, as the choice of reducing agent can control the chemoselectivity of the reaction. For instance, using pinacol (B44631) borane (B79455) (HBpin) allows for the reduction of the nitro group, while phenylsilane (B129415) (H₃SiPh) can be used to selectively reduce nitro compounds in the presence of carbonyl functionalities. acs.orgnih.gov

Mechanistic studies, employing techniques such as kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry, have shed light on the reaction pathway. acs.orgnih.gov The proposed mechanism involves two interconnected catalytic cycles linked by a key iron hydride intermediate. nih.gov For the reduction of 2-nitropropane, a closely related compound, density functional theory (DFT) calculations support a rate-limiting step of hydride transfer from the iron hydride complex to the nitroalkane. acs.org This step has a calculated activation barrier of ΔG‡ = 19.8 kcal mol⁻¹, which is consistent with experimental data. acs.org The reaction is determined to be first order in both the on-cycle iron species and 2-nitropropane. acs.org The initial reduction of the nitro group leads to a nitroso intermediate. acs.orgnih.gov

Stepwise Reduction to Amines and Hydroxylamines

The reduction of nitroalkanes can proceed in a stepwise manner to yield either hydroxylamines or primary amines. The intermediate nitrosoalkane is typically short-lived and is further reduced to the corresponding hydroxylamine. This hydroxylamine can be isolated or further reduced to the amine.

The proposed mechanism for the sulfotransferase-catalyzed activation of secondary nitroalkanes like 2-nitropropane involves the initial ionization to a nitronate ion. acs.org This is followed by esterification with sulfate (B86663) and reduction to an oxime-O-sulfonate. acs.org Nonenzymatic hydrolysis of this intermediate yields hydroxylamine-O-sulfonate, which can then form a reactive aminating species. acs.org A study involving di-t-butylamine preparation from 2-methyl-2-nitropropane (B1294617) highlights the formation of tri-t-butylhydroxylamine as a byproduct, illustrating the stepwise nature of the reduction where the hydroxylamine is an intermediate. researchgate.net

Oxidative Transformations

The oxidation of this compound can occur through various pathways, including spontaneous auto-oxidation, enzyme-mediated reactions, and electrochemical processes. These transformations are significant in both biological and industrial contexts.

Auto-oxidation Mechanisms

Auto-oxidation refers to the oxidation of compounds by atmospheric oxygen at ambient temperatures. wikipedia.org This process typically proceeds through a free radical chain reaction mechanism, often referred to as the Bolland-Gee mechanism, which consists of initiation, propagation, and termination steps. wikipedia.orgnih.gov

For organic compounds, including nitroalkanes, the initiation phase involves the formation of a carbon-centered radical. This can be triggered by various factors, including heat, light, or the presence of radical initiators. wikipedia.org Once formed, the carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction. wikipedia.org The decomposition of the resulting hydroperoxides can lead to the formation of more radicals, causing the reaction to accelerate. wikipedia.org While unsaturated compounds are particularly susceptible, many organic materials will undergo auto-oxidation over time. wikipedia.org

Enzymatic Oxidation Pathways (e.g., Dioxygenase-Mediated)

Enzymatic oxidation of nitroalkanes is a key process in the metabolism of these compounds in various organisms. nih.gov 2-Nitropropane dioxygenase is a well-studied enzyme that catalyzes the oxidative denitrification of nitroalkanes to their corresponding carbonyl compounds and nitrites. ebi.ac.ukacademie-sciences.fr This enzyme, found in organisms like Neurospora crassa and Hansenula mrakii, is a flavoprotein containing either FMN (flavin mononucleotide) or FAD (flavin adenine (B156593) dinucleotide) as a cofactor. nih.govacademie-sciences.frtandfonline.com

The catalytic mechanism of 2-nitropropane dioxygenase is proposed to be an oxidase-style pathway. nih.govnih.gov For neutral nitroalkanes, the reaction is initiated by a catalytic base, identified as His152 in the enzyme from Pseudomonas aeruginosa, which abstracts a proton from the α-carbon of the substrate to form a nitronate anion. nih.govacademie-sciences.fr This is followed by a flavin-mediated oxidation of the nitronate. academie-sciences.frnih.gov A key intermediate in this process is an anionic flavin semiquinone, which has been observed experimentally. nih.govnih.gov This reduced form of the enzyme then reacts with molecular oxygen. nih.gov Studies with various nitroalkanes, including nitrobutane, have shown that the enzyme is generally more specific for the anionic nitronates than the neutral nitroalkanes. tandfonline.comnih.gov

Research has shown that liver microsomes can also catalyze the oxidation of related compounds. For example, methylethyl ketoxime (the oxime corresponding to 2-butanone) is oxidized to butane (B89635) 2-nitronate, the nitronate of this compound. oup.com This oxidation is likely carried out by cytochrome P450 enzymes. oup.com

Electrochemical Oxidation Processes

Electrochemical oxidation offers a method for the transformation of organic compounds through controlled electron transfer at an electrode surface. mdpi.com This process can occur via two main mechanisms: direct oxidation and indirect oxidation. mdpi.com In direct electrochemical oxidation, the organic molecule is oxidized by directly transferring electrons to the anode. mdpi.com In indirect oxidation, an oxidant is electrochemically generated at the anode, which then chemically oxidizes the organic compound in the bulk solution. mdpi.com

The electrochemical oxidation of nitroalkanes has been studied to understand their redox behavior. Cyclic voltammetry is a common technique used to investigate these processes. acs.org For instance, the electrochemical reduction of tert-nitrobutane has been examined, and it was found that the process is diffusion-controlled. acs.orgresearchgate.net The electrochemical oxidation of other organic molecules, such as alcohols, has been extensively studied and often involves complex reaction cascades on the electrode surface. mdpi.com The efficiency and products of electrochemical oxidation are highly dependent on factors like the electrode material, pH, and applied potential. psu.edu While specific detailed studies on the electrochemical oxidation of this compound are not prevalent in the provided search results, the general principles of electrochemical oxidation of organic compounds would apply. The process would likely involve the transfer of electrons from the this compound molecule at the anode surface, potentially leading to a variety of oxidation products.

Thermal and Photochemical Decomposition Kinetics

The decomposition of this compound can be initiated through two primary routes: thermal activation (pyrolysis) and photochemical excitation (photodissociation). Both pathways lead to the cleavage of chemical bonds and the formation of various reactive and stable species, governed by distinct kinetic and mechanistic principles.

Gas-Phase Pyrolysis Mechanisms

The study of gas-phase pyrolysis reveals the intrinsic unimolecular decomposition pathways of this compound in the absence of solvent or catalytic influences. The primary competing initial reactions in the thermal decomposition of secondary nitroalkanes like this compound are the homolytic cleavage of the carbon-nitrogen (C-N) bond and the molecular elimination of nitrous acid (HONO).

While specific mole fraction profiling for this compound pyrolysis is not extensively documented, detailed studies on its close structural analog, 2-nitropropane, provide significant insight into the expected products. The thermal decomposition of 2-nitropropane, studied in shock tubes between 970-1150 K, proceeds primarily through C-N bond fission, with the five-center elimination of HONO accounting for less than 20% of the total decomposition. acs.orgresearchgate.net

The initial C-N bond cleavage (Reaction 1) produces a sec-butyl radical and a nitrogen dioxide molecule. The alternative HONO elimination pathway (Reaction 2) yields a mixture of butene isomers (1-butene, cis- and trans-2-butene) and nitrous acid.

(1) CH₃CH(NO₂)CH₂CH₃ → sec-C₄H₉• + NO₂ (2) CH₃CH(NO₂)CH₂CH₃ → C₄H₈ + HONO

The primary products undergo further secondary reactions, leading to a complex mixture of smaller molecules. For 2-nitropropane, major final products identified via Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography (GC) include nitric oxide (NO), propene, carbon monoxide (CO), acetaldehyde, ethene, and acetone. acs.orgresearchgate.net By analogy, the pyrolysis of this compound is expected to produce a similar range of smaller hydrocarbons and oxygenated species resulting from the decomposition of the sec-butyl radical.

Table 1: Anticipated Major Products from the Gas-Phase Pyrolysis of this compound This table is based on analogous findings from 2-nitropropane pyrolysis studies. acs.orgresearchgate.net

| Product Class | Specific Products | Origin Pathway |

|---|---|---|

| Primary Products | sec-Butyl radical, Nitrogen dioxide (NO₂) | C-N Bond Fission |

| 1-Butene (B85601), 2-Butene (B3427860), Nitrous acid (HONO) | HONO Elimination | |

| Secondary Products | Ethene, Propene, Methane | Radical Decomposition |

| Acetaldehyde, Acetone, Carbon Monoxide (CO) | Radical Oxidation/Decomposition | |

| Nitric Oxide (NO) | NO₂ Decomposition/Reaction |

The molecular elimination of HONO from this compound proceeds through a concerted, non-synchronous, five-membered cyclic transition state. researchgate.net This mechanism involves the transfer of a hydrogen atom from the β-carbon (C1 or C3) to one of the oxygen atoms of the nitro group, concurrent with the cleavage of the C-N bond and the formation of a C=C double bond. acs.orgresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) on analogous nitroalkanes like nitroethane and 2-nitropropane have estimated the energy barrier for this HONO elimination pathway. For 2-nitropropane, the calculated barrier is approximately 39.2 kcal/mol, which aligns well with experimental activation energy data. researchgate.netpsu.edu The transition state (TS1) involves an elongated C-N bond and a developing O-H bond, forming a planar five-membered ring structure. acs.org The presence of two different β-hydrogens in this compound (on C1 and C3) means that two different transition states are possible, leading to the formation of 1-butene and 2-butene, respectively. The relative stability of these transition states determines the product ratio of the butene isomers, which often follows the Saytzeff rule, favoring the more substituted alkene (2-butene), although the bulky nature of the nitro group can also favor the Hofmann product (1-butene). masterorganicchemistry.com

Synthesis and Reactivity of 2 Nitrobutane Derivatives and Analogues

This section delves into the synthesis and chemical behavior of various derivatives and analogues of 2-nitrobutane, a versatile building block in organic chemistry. The discussion is segmented into the formation and reactions of dinitration products, the synthesis and reactivity of unsaturated nitro compounds, and the characteristics of functionalized analogues such as thio-substituted derivatives.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of 2 Nitrobutane Systems

Spectroscopic Techniques

Spectroscopy is a powerful tool for investigating the properties of matter by examining the interaction between matter and electromagnetic radiation. Various spectroscopic methods offer unique insights into the photodissociation, functional group characteristics, structural arrangement, and transient nature of species involved in 2-nitrobutane reactions.

Time-resolved UV-Vis emission spectroscopy is instrumental in studying the dynamics of electronically excited species formed during the photodissociation of nitroalkanes. When 2-nitropropane (B154153), a closely related compound to this compound, is subjected to photodissociation at 193 nm, it leads to the cleavage of the C-N bond and the formation of electronically excited nitrogen dioxide (NO₂) as a primary photoproduct. acs.org This excited NO₂ molecule subsequently emits light, and the resulting emission spectrum, with a maximum around 540 nm, can be captured and analyzed. acs.org

This technique allows for the investigation of the energy partitioning among the photofragments. For instance, in studies of similar nitroalkanes, time-resolved emission spectroscopy has been used to compare the formation of electronically excited NO₂ with other dissociation channels, such as the formation of hydroxyl (OH) radicals. acs.org The intensity and temporal evolution of the emission provide critical information about the excited state lifetimes and the branching ratios of different photochemical pathways.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The nitro group (NO₂) in this compound and other nitroalkanes exhibits characteristic and strong absorption bands in the IR spectrum, making it readily identifiable. spectroscopyonline.com These absorptions arise from the symmetric and asymmetric stretching vibrations of the N-O bonds. spectroscopyonline.com

The typical IR absorption ranges for key functional groups found in or related to the analysis of this compound are summarized below.

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Nitro | N-O Asymmetric Stretch | ~1550 | Strong |

| Nitro | N-O Symmetric Stretch | ~1370 | Strong |

| Alkane | C-H Stretch | 2850-2960 | Strong |

| Alkane | C-C Stretch | 800-1300 | Variable |

Data compiled from multiple sources. libretexts.orglibretexts.org

The presence of strong bands around 1550 cm⁻¹ and 1370 cm⁻¹ is a clear indicator of the nitro functional group. spectroscopyonline.com The C-H stretching and bending vibrations characteristic of the butane (B89635) backbone are also observable. libretexts.orglibretexts.org It is important to note that the presence of the highly polar nitro group can influence the electronic structure of the molecule, which may affect the positions and intensities of other absorption bands. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) are significantly deshielded and appear at a lower field (higher chemical shift) due to the electron-withdrawing nature of the NO₂ group. The number of signals, their splitting patterns (multiplicity), and their integration values reveal the complete proton framework of the molecule. For example, in the structurally similar 2-bromobutane (B33332), four distinct proton environments are observed, and their splitting patterns follow the n+1 rule, allowing for the assignment of each signal to a specific set of protons. docbrown.info A similar analysis can be applied to this compound.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom bonded to the nitro group is also significantly affected by the electronegativity of the nitro group.

Table of Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH(NO₂) | ~4.4 | Multiplet |

| ¹H | CH₂ | ~1.9 | Multiplet |

| ¹H | CH₃ (adjacent to CH₂) | ~1.0 | Triplet |

| ¹H | CH₃ (adjacent to CH(NO₂)) | ~1.6 | Doublet |

| ¹³C | C-NO₂ | ~85 | - |

| ¹³C | CH₂ | ~25 | - |

| ¹³C | CH₃ (adjacent to CH₂) | ~10 | - |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Synchrotron photoionization is a highly sensitive and versatile technique for identifying and characterizing transient species, such as radicals and other reactive intermediates, that are formed during chemical reactions like pyrolysis and photodissociation. researchgate.netuni-wuerzburg.de This method utilizes the high flux and tunable energy of synchrotron radiation to ionize molecules with minimal fragmentation, allowing for the precise determination of ionization energies and the differentiation of isomers. uni-wuerzburg.denih.gov

In studies of the pyrolysis of 2-nitropropane, a similar compound, synchrotron vacuum ultraviolet (VUV) photoionization has been successfully employed to detect a wide range of radical and stable intermediates. researchgate.netresearchgate.net The ability to tune the photon energy allows for the acquisition of photoionization efficiency (PIE) spectra, which serve as fingerprints for identifying different species, including isomers that have the same mass-to-charge ratio. researchgate.net This technique is particularly valuable for elucidating complex reaction networks by providing a detailed inventory of the species present under reaction conditions.

Mass Spectrometry-Based Methods

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification of unknown compounds, the quantification of known materials, and the elucidation of molecular structure and chemical properties.

Molecular Beam Mass Spectrometry (MBMS) is a specialized mass spectrometric technique that is particularly well-suited for the analysis of high-temperature gas-phase reactions like pyrolysis. nrel.gov In MBMS, a sample of the reacting gas is expanded into a high-vacuum chamber, forming a "molecular beam." This rapid expansion cools the gas and quenches further reactions, allowing for the detection of reactive intermediates and stable products as they exist in the reaction zone. nrel.gov

The combination of MBMS with a tunable synchrotron VUV photoionization source provides a powerful tool for the detailed investigation of pyrolysis mechanisms. researchgate.netresearchgate.net This combination was used to study the pyrolysis of 2-nitropropane in a flow reactor at low pressure over a range of temperatures. researchgate.net The researchers were able to identify numerous pyrolysis products and intermediates, including various radicals and isomers of different hydrocarbons. researchgate.net

Table of Species Identified in the Pyrolysis of a Related Nitroalkane (2-Nitropropane) by MBMS with Synchrotron VUV Photoionization

| Mass-to-Charge Ratio (m/z) | Identified Species |

|---|---|

| 15 | CH₃ (Methyl radical) |

| 29 | C₂H₅ (Ethyl radical) |

| 40 | Allene, Propyne (C₃H₄ isomers) |

| 41 | C₃H₅ (Allyl/Propargyl radical) |

| 43 | C₃H₇ (Propyl radical) |

Data from a study on 2-nitropropane pyrolysis. researchgate.net

This level of detailed product identification is crucial for developing and validating chemical kinetic models that can accurately describe the complex reaction pathways involved in the thermal decomposition of this compound.

Diffraction Techniques for Molecular Structure

While a dedicated GED study for this compound was not found in a review of the literature, the technique has been successfully applied to the closely related molecule, 2-nitropropane, to investigate its internal rotation and equilibrium structure. acs.orgipmnet.ru The study of molecules like 2-nitropropane is crucial as it helps in understanding the conformational dynamics governed by the rotation of the nitro (–NO₂) group and the alkyl chain. acs.org

In a typical GED analysis of a flexible molecule, experimental scattering data is interpreted with the aid of quantum chemical calculations. researchgate.net These calculations predict the potential energy surface of the molecule, identifying stable conformers and their relative energies. researchgate.net For a molecule like this compound, this would involve characterizing the conformers arising from rotation around the C-C and C-N bonds. The analysis of the GED data would then confirm the predicted structures and determine the relative abundance of each conformer in the gas-phase equilibrium at a given temperature. umich.edu This provides critical insights into the steric and electronic effects that govern the molecule's preferred shape.

| Structural Parameter | Information Obtained from GED | Source |

| Bond Lengths (r) | Precise average internuclear distances (e.g., C-C, C-N, N=O, C-H). | acs.org |

| Bond Angles (∠) | Angles between bonded atoms (e.g., ∠C-C-C, ∠C-C-N, ∠O=N=O). | acs.org |

| Torsional Angles (τ) | Dihedral angles defining the conformation (e.g., rotation around the central C-C bond and the C-N bond). | acs.orgipmnet.ru |

| Conformer Population | The relative abundance or mole fraction of each stable conformer present in the gas-phase equilibrium. | umich.edu |

Electrochemical Analysis Techniques

Electrochemical techniques are valuable for probing the redox properties of molecules, providing insight into electron transfer mechanisms, reaction kinetics, and stoichiometry. libretexts.org For nitroalkanes like this compound, methods such as cyclic voltammetry and controlled-potential coulometry are particularly informative.

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical behavior of a species in solution. libretexts.org It involves scanning the potential of an electrode linearly with time between two set limits and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides qualitative and quantitative information about the redox processes, such as the potentials at which oxidation or reduction occurs and the kinetics of the electron transfer. libretexts.org

Studies on the electrochemical reduction of simple nitroalkanes provide a model for the expected behavior of this compound. The electroreduction kinetics of 2-nitropropane, for instance, have been studied in detail using cyclic voltammetry at mercury microelectrodes. researchgate.net Such experiments allow for the determination of key kinetic parameters, including the standard rate constant (k⁰) of electron transfer. researchgate.net Furthermore, by analyzing the voltammetric response over a range of temperatures and scan rates, it is possible to compare the applicability of different kinetic models, such as the Butler-Volmer and Marcus-Hush formalisms, to describe the electron transfer process. researchgate.netscience.gov

In one study, cyclic voltammetry was used to investigate the reaction between an electrochemically generated species from mefenamic acid and 2-nitropropane. chemistryresearches.ir The change in the cyclic voltammogram upon the addition of 2-nitropropane provided evidence for a Michael addition reaction, leading to the formation of a new nitropropane derivative. chemistryresearches.ir This demonstrates the utility of CV in elucidating the mechanisms of reactions involving nitroalkanes.

| Parameter/Application | Description | Source |

| Technique | Cyclic Voltammetry (CV) | libretexts.org |

| Information Obtained | Redox potentials (Epc, Epa), electron transfer kinetics (e.g., standard rate constant k⁰), reaction mechanism elucidation. | libretexts.orgresearchgate.net |

| Analyte Studied | 2-Nitropropane (as a model for this compound) | researchgate.net |

| Key Finding | Determination of the standard rate constant (k⁰) for electroreduction and evaluation of Butler-Volmer vs. Marcus-Hush kinetic models. | researchgate.net |

| Mechanistic Application | Used to study the Michael addition reaction of 2-nitropropane with oxidized mefenamic acid. | chemistryresearches.ir |

Controlled-potential coulometry is an electrochemical method that provides a quantitative measure of the total amount of a substance transformed in an exhaustive electrolysis reaction. taylorandfrancis.com The technique involves holding the working electrode at a constant potential that is sufficient to ensure the complete oxidation or reduction of the analyte, while measuring the total charge (in coulombs) that passes during the reaction. libretexts.org According to Faraday's law, the total charge is directly proportional to the number of moles of the analyte reacted and, crucially, the number of electrons (n) transferred per molecule. taylorandfrancis.com

This technique is highly effective for determining the stoichiometry of redox reactions. A well-established application relevant to this compound is the electrochemical reduction of the nitro group (–NO₂). At a mercury electrode, aromatic nitro groups can be reduced to primary amines (–NH₂) in a process that involves the transfer of six electrons. libretexts.org Controlled-potential coulometry can be used to verify the value of 'n' for this transformation, confirming the reaction pathway.

| Application | Description | Stoichiometry (n) | Source |

| Determination of 'n' | Measures the total charge (Q) to completely electrolyze a known amount of analyte, allowing calculation of 'n' via Faraday's Law (Q = nFN). | Varies by reaction | libretexts.org |

| Nitro Group Reduction | A general application is the reduction of a nitro group to a primary amine at a mercury electrode. | 6 e⁻ | libretexts.org |

| Mechanistic Studies | Used to confirm the stoichiometry of reactions involving electro-generated species, as in the reaction of 2-nitropropane with mefenamic acid. | Reaction-specific | chemistryresearches.ir |

Computational Chemistry and Theoretical Investigations of 2 Nitrobutane

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2-nitrobutane, including the arrangement of its atoms and the rotation around its chemical bonds, is fundamental to its physical properties and chemical reactivity.

Quantum chemical calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) have been applied to optimize the geometry of this compound. researchgate.netresearchgate.net These calculations provide not only the geometric parameters (bond lengths, bond angles, and dihedral angles) but also key thermochemical data, such as the enthalpy of formation (ΔHf).

Multiple computational studies have reported the gas-phase enthalpy of formation for this compound. The values obtained vary slightly depending on the theoretical method and basis set employed, but they generally show good agreement with experimental data. researchgate.netmdpi.comresearchgate.net This consistency underscores the reliability of modern quantum chemical methods for predicting thermochemical properties.

| Method | Calculated ΔHf (kcal/mol) | Reference |

|---|---|---|

| B3LYP/6-31G(d,p) | -40.5 | mdpi.com |

| Semi-empirical (PM3) | -31.9 | acs.org |

| DFTB | -38.1 | researchgate.net |

| Experimental Value | -39.1 | mdpi.comresearchgate.net |

The rotation of the nitro group (–NO₂) around the carbon-nitrogen (C–N) bond is a critical conformational feature of nitroalkanes. scribd.com This internal rotation is hindered by an energy barrier, and its magnitude influences the conformational preferences of the molecule. Computational studies on small nitroalkanes like nitroethane and 2-nitropropane (B154153) have been performed to quantify this barrier. researchgate.netresearchgate.net

For these related molecules, quantum chemical calculations using methods such as MP2 and B3LYP have been employed to map the potential energy surface as the nitro group rotates. researchgate.net These studies show that the barrier to internal rotation is relatively low. For instance, in 2-nitropropane, the barrier is calculated to be in the range of 375–525 cm⁻¹ (approximately 1.07–1.50 kcal/mol). researchgate.net While specific values for this compound are not prominently reported, the results for its homologs provide a reliable estimate for the energy scale of this process.

| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 2-Nitropropane | B3LYP/6-311+G(3df,2p) | ~1.1-1.5 | researchgate.netresearchgate.net |

| 2-Methyl-2-nitropropane (B1294617) | Microwave Spectroscopy / Theory | ~0.46 | researchgate.net |

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals governs the chemical reactivity of this compound. Theoretical descriptors derived from its electronic structure help predict how and where it will react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net

For nitroalkanes, the HOMO-LUMO gap can be calculated using DFT methods. Studies on 2-nitropropane, a close structural analog of this compound, provide insight into these values. A smaller energy gap suggests higher reactivity. elixirpublishers.comnih.gov This information is critical for understanding reactions where this compound acts as either a nucleophile or an electrophile.

| Orbital | Energy (Hartree) | Energy (eV) | Reference |

|---|---|---|---|

| HOMO | -0.16848 | -4.58 | elixirpublishers.com |

| LUMO | 0.00907 | 0.25 | elixirpublishers.com |

| Energy Gap (ΔE) | 0.17755 | 4.83 | elixirpublishers.com |

No specific studies applying Electron Localization Function (ELF) topological analysis directly to this compound were identified in the reviewed literature. This type of analysis, which maps the spatial localization of electron pairs to provide a detailed picture of bonding and lone pairs, has been applied to other nitro compounds in the context of specific reactions like cycloadditions, but not for a general analysis of this compound itself. researchgate.netmdpi.comresearchgate.net

Reaction Mechanism and Transition State Modeling

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the transition states—the highest energy point along a reaction coordinate—researchers can calculate activation energies and predict reaction kinetics.

For this compound, theoretical studies have investigated its participation in radical abstraction reactions. researchgate.net One notable pathway is the reaction of the type X• + HCR₂CH₂NO₂ → XH + R₂C=CH₂ + N•O₂, where X• is a radical like the ethyl radical (Et•) or ethoxy radical (EtO•). Quantum chemical calculations of the transition state for the reaction between these radicals and this compound show that the process is a one-step, concerted fragmentation. This is attributed to the extreme instability of the intermediate nitrobutyl radical, which readily decomposes. nih.gov

Furthermore, the thermal decomposition of related nitroalkanes, such as nitroethane and 2-nitropropane, has been computationally studied, revealing a concerted molecular elimination (CME) of nitrous acid (HONO) through a five-membered cyclic transition state. researchgate.netresearchgate.net The calculated activation energies for these reactions align well with experimental data, lending credibility to the proposed mechanism.

| Reaction | Method | Calculated Ea (kcal/mol) | Reference |

|---|---|---|---|

| Nitroethane → Ethene + HONO | B3LYP/6-311+G(3df,2p) | 42.0 | researchgate.net |

| 2-Nitropropane → Propene + HONO | B3LYP/6-311+G(3df,2p) | 39.2 | researchgate.net |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a principal tool for investigating the reaction mechanisms of nitroalkanes. Studies on related compounds, such as nitroethane and 2-nitropropane, provide a framework for understanding the likely reaction pathways of this compound. Research has computationally explored decomposition pathways at levels of theory like B3LYP/6-311+G(3df,2p). rsc.org

One of the most studied pathways is the concerted molecular elimination (CME) of nitrous acid (HONO). rsc.orgresearchgate.net For nitroethane and 2-nitropropane, this pathway was identified as the most favorable decomposition channel. rsc.org These reactions are characterized by high activation barriers, indicating significant energy input is required for the reaction to proceed. For instance, the CME of HONO from nitroethane and 2-nitropropane involves calculated barriers of 42.0 kcal/mol and 39.2 kcal/mol, respectively. rsc.orgresearchgate.net These theoretical values show good agreement with activation energies predicted from experimental data. rsc.org

Other potential decomposition routes for nitroalkanes that have been investigated include:

Simple C–N bond cleavage: This pathway leads to the formation of a radical pair.

H-abstraction: In autocatalytic processes, species like NO2 can abstract a hydrogen atom, initiating a different decomposition cascade. nih.gov Studies on nitroglycerin decomposition show that β-H abstraction has a lower energy barrier than α-H abstraction. nih.gov

Nitro-nitrite isomerization: This involves the rearrangement of the nitro group to a nitrite (B80452) group, which can then decompose further.

DFT is also employed to study reactions where nitroalkanes act as reactants, such as the Henry (nitroaldol) reaction. Theoretical investigations into the Cinchona thiourea-catalyzed Henry reaction of nitromethane (B149229) with aldehydes have elucidated possible reaction pathways and the origins of enantioselectivity, showing how reactants bind to the catalyst. diva-portal.org Such studies are crucial for understanding and optimizing stereoselective synthesis involving nitro compounds.

Ab Initio Calculations for Kinetic and Thermodynamic Parameters

High-level ab initio methods provide benchmark data for the kinetic and thermodynamic parameters of chemical reactions. Methods such as the Gaussian-n (Gn) theories (G3, G4) and Complete Basis Set (CBS) methods are often employed to calculate accurate energies. researchgate.net

The enthalpies of formation (ΔHf°) for nitroalkanes have been determined using these sophisticated computational models. For example, applying G3 model chemistry and isodesmic reactions (which conserve bond types to improve accuracy through error cancellation), the enthalpies of formation for nitroethane and 2-nitropropane were calculated to be -24.5 ± 1 kcal/mol and -34.0 ± 1 kcal/mol, respectively. rsc.orgresearchgate.net These purely theoretical values are considered sufficiently accurate for practical applications. rsc.org

Comparative studies using various ab initio and DFT methods have been performed for the HONO elimination from C2–C4 mononitroalkanes. researchgate.net The calculated activation enthalpies from G3 and G3B3 methods showed higher accuracy when compared with available experimental data, with CBS-QB3 also providing satisfactory agreement. researchgate.net This demonstrates the predictive power of these methods for the kinetics of this compound decomposition.

| Compound | Parameter | Method | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Nitroethane | Enthalpy of Formation (ΔHf°) | G3 (isodesmic) | -24.5 ± 1.0 | rsc.org |

| 2-Nitropropane | Enthalpy of Formation (ΔHf°) | G3 (isodesmic) | -34.0 ± 1.0 | rsc.org |

| Nitroethane | Activation Barrier (HONO elimination) | B3LYP/6-311+G(3df,2p) | 42.0 | rsc.orgresearchgate.net |

| 2-Nitropropane | Activation Barrier (HONO elimination) | B3LYP/6-311+G(3df,2p) | 39.2 | rsc.orgresearchgate.net |

Kinetic Isotope Effect (KIE) Theoretical Predictions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for proton transfer steps. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). wikipedia.org Theoretical predictions of KIE values, which can be compared to experimental results, are crucial for validating proposed transition state structures.

The deprotonation of nitroalkanes is a classic reaction for studying KIEs. Theoretical models must account for changes in zero-point energy (ZPE) between the ground state and the transition state. princeton.edu For a C-H bond breaking reaction, replacing hydrogen with deuterium (B1214612) (D) lowers the vibrational frequency and the ZPE. If this bond is broken in the transition state, the ZPE difference between the C-H and C-D isotopologues is reduced, leading to a higher activation energy for the deuterated species and a kH/kD ratio greater than 1. princeton.edu

Theoretical predictions for nitroalkanes must often incorporate quantum tunneling, especially when unusually large KIEs are observed. researchgate.netresearchgate.net For the deprotonation of 2-nitropropane by sterically hindered pyridine (B92270) bases, exceptionally large kH/kD values have been measured, reaching as high as 24.2 for 2,4,6-trimethylpyridine. researchgate.net Semiclassical theory, without tunneling, predicts a maximum kH/kD of around 7-10 at room temperature. wikipedia.org The experimentally observed large values are attributed to a combination of extensive loss of zero-point energy in the transition state and a significant contribution from quantum mechanical tunneling. researchgate.net Theoretical models that accurately reproduce these large KIEs must therefore include a treatment of tunneling through the reaction barrier.

| Base | kH/kD | Reference |

|---|---|---|

| Pyridine | 9.8 | researchgate.net |

| 2,6-Lutidine | 20.0 | researchgate.netresearchgate.net |

| 2,4,6-Trimethylpyridine (Collidine) | 24.2 | researchgate.net |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By solving the fundamental equations of quantum mechanics, it is possible to compute properties that correspond directly to experimental spectra, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy.

Vibrational frequencies, which are central to IR and Raman spectra, can be calculated by computing the second derivatives of the energy with respect to atomic displacements. Ab initio and DFT calculations have been used to determine the harmonic force fields and vibrational frequencies for different conformers (e.g., trans and gauche) of related molecules like 1-nitropropane. researchgate.net Such calculations help in assigning spectral bands and understanding the conformational landscape of the molecule. researchgate.net

Electronic properties, such as UV-Vis absorption spectra, are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). acs.org This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. For instance, TD-DFT calculations have been used to simulate the UV-Vis spectra of various nitro-containing heterocyclic compounds, providing insights into their electronic structure and optical properties. acs.org A similar application to this compound would allow for the prediction of its electronic spectrum and the assignment of transitions between molecular orbitals.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of molecular motion and interactions. While specific MD simulations focusing solely on this compound in various solvents are not prominently documented, studies on closely related systems offer significant insights into the expected behavior.

MD simulations have been performed on 2-methyl-2-nitropropane, a structural isomer of this compound, to study its behavior in the plastic phase. jst.go.jp Such simulations provide information on translational and rotational motions of the molecules in the condensed phase.

Furthermore, extensive MD simulations have been conducted on enzymes that process nitroalkanes, such as 2-nitropropane dioxygenase (2NPD). scispace.comlongdom.org In these studies, the protein is often simulated in a box of water molecules to mimic physiological conditions. A simulation of 2NPD from Mycobacterium tuberculosis was run for 10 nanoseconds at 300 K and 1 atm pressure. scispace.com Analysis of the simulation trajectory revealed key information about the protein's stability, flexibility, and interactions with the surrounding water. For example, the root-mean-square deviation (RMSD) of the protein backbone stabilized, indicating the structure reached equilibrium. scispace.com Hydrogen bond analysis showed specific interactions between the enzyme's active site residues and water molecules, suggesting how the substrate, a nitroalkane, might bind upon displacing the water. scispace.com These simulations provide crucial insights into the molecular recognition and catalytic mechanism of enzymes that act on substrates like this compound.

| Parameter/Finding | Value/Description | Reference |

|---|---|---|

| System | Homology modeled 2NPD in water | scispace.com |

| Simulation Time | 10 ns | scispace.com |

| Temperature | 300 K | scispace.com |

| Pressure | 1 atm (average) | scispace.com |

| Key Finding (Stability) | Structure attained global energy minimum at 1147 ps; RMSD of trajectory was stable. | scispace.com |

| Key Finding (Interaction) | Active site residue His83 formed hydrogen bonds with 3 water molecules. | scispace.com |

Applications of 2 Nitrobutane As a Reagent and Intermediate in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Carbon Skeleton Construction

The strategic position of the nitro group on the second carbon of the butane (B89635) chain makes 2-nitrobutane an effective precursor for creating sterically hindered and functionally rich carbon frameworks. The acidic proton at the α-carbon (the carbon bearing the nitro group) can be readily abstracted by a base to form a nucleophilic nitronate anion. This anion is central to its role in C-C bond formation, serving as a key intermediate in alkylation and addition reactions that extend the carbon chain. lkouniv.ac.in

This compound is a valuable starting material for the synthesis of highly substituted alkanes and alkenes, which are fundamental structures in many organic molecules.

The construction of substituted alkanes often proceeds via the alkylation of the this compound nitronate. This nucleophile can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. For instance, copper-catalyzed methods have been developed for the C-alkylation of nitroalkanes with α-bromocarbonyls and benzyl (B1604629) bromides. acs.orgnih.gov The alkylation of a secondary nitroalkane like this compound allows for the direct creation of a fully substituted (quaternary) carbon center bearing a nitrogen substituent, a significant challenge in organic synthesis. nih.gov The resulting complex nitroalkane can subsequently undergo reductive denitration, replacing the nitro group with a hydrogen atom to yield the final substituted alkane.

The synthesis of alkenes from this compound typically involves derivatization followed by an elimination reaction. libretexts.org A common strategy is the Henry reaction (see section 7.3.1), where this compound reacts with an aldehyde or ketone to form a β-nitro alcohol. This intermediate can then be dehydrated to yield a nitroalkene. wikipedia.org Alternatively, derivatives of this compound can undergo dehydrohalogenation or related elimination reactions. libretexts.orgsavemyexams.com For an unsymmetrical substrate, such as a derivative of this compound, elimination can potentially form more than one alkene product. The regioselectivity of this reaction is often governed by Zaitsev's rule, which predicts that the more highly substituted (and thus more thermodynamically stable) alkene will be the major product. chemguide.co.uk For example, elimination from a 2-substituted butane derivative will preferentially yield 2-butene (B3427860) over 1-butene (B85601).

The nitro group is a versatile functional handle that can be transformed into a wide array of other functional groups, making this compound a synthetic precursor to several important classes of compounds. acs.org

Amines: The most direct transformation of this compound is its reduction to 2-aminobutane. This is a common and efficient reaction, typically achieved through catalytic hydrogenation. Various catalyst systems can be employed, with Raney nickel and palladium on carbon (Pd/C) being particularly effective. wikipedia.org The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the primary amine.

Ketones: this compound, as a secondary nitroalkane, can be converted directly into a ketone via the Nef reaction. wikipedia.org This reaction involves the formation of the sodium salt of this compound (the nitronate), which is then hydrolyzed under acidic conditions to yield 2-butanone (B6335102) (methyl ethyl ketone). erowid.orgacs.org This method is highly effective, with reported yields for the conversion of this compound to 2-butanone in the range of 80-85%. erowid.orgacs.org

| Nitroalkane | Product | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-Butanone | Nef Reaction | 1) NaOH or Ca(OH)₂; 2) H₂SO₄, ice cold | 80-85% | erowid.orgacs.org |

| Nitroethane | Acetaldehyde | Nef Reaction | 1) NaOH; 2) H₂SO₄ | ~70% | wikipedia.orgerowid.org |

| 2-Nitropropane (B154153) | Acetone | Nef Reaction | 1) NaOH; 2) H₂SO₄, ice cold | 80-85% | erowid.orgacs.org |

Aldehydes and Carboxylic Acids: The direct conversion of secondary nitroalkanes like this compound to aldehydes or carboxylic acids is not a standard transformation. The Nef reaction on secondary nitroalkanes yields ketones, while primary nitroalkanes are required to produce aldehydes. matanginicollege.ac.in Similarly, the strong acid-catalyzed hydrolysis that converts primary nitroalkanes to carboxylic acids is reported to be ineffective for secondary nitroalkanes like 2-nitropropane, and by extension, this compound. rsc.org Therefore, the synthesis of aldehydes and carboxylic acids from a this compound core typically requires more elaborate synthetic sequences, such as chain extension followed by functional group manipulation of the resulting, more complex molecule.

Synthesis of Complex Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, particularly oxygen- and nitrogen-containing rings. A key strategy involves the conversion of this compound into a silyl (B83357) nitronate. This is accomplished by reacting this compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a base. scispace.com